

Application Notes and Protocols: Isohumulone-Induced Gene Expression in Hepatocytes

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Compound of Interest

Compound Name: ISOHUMULONE

Cat. No.: B1143590

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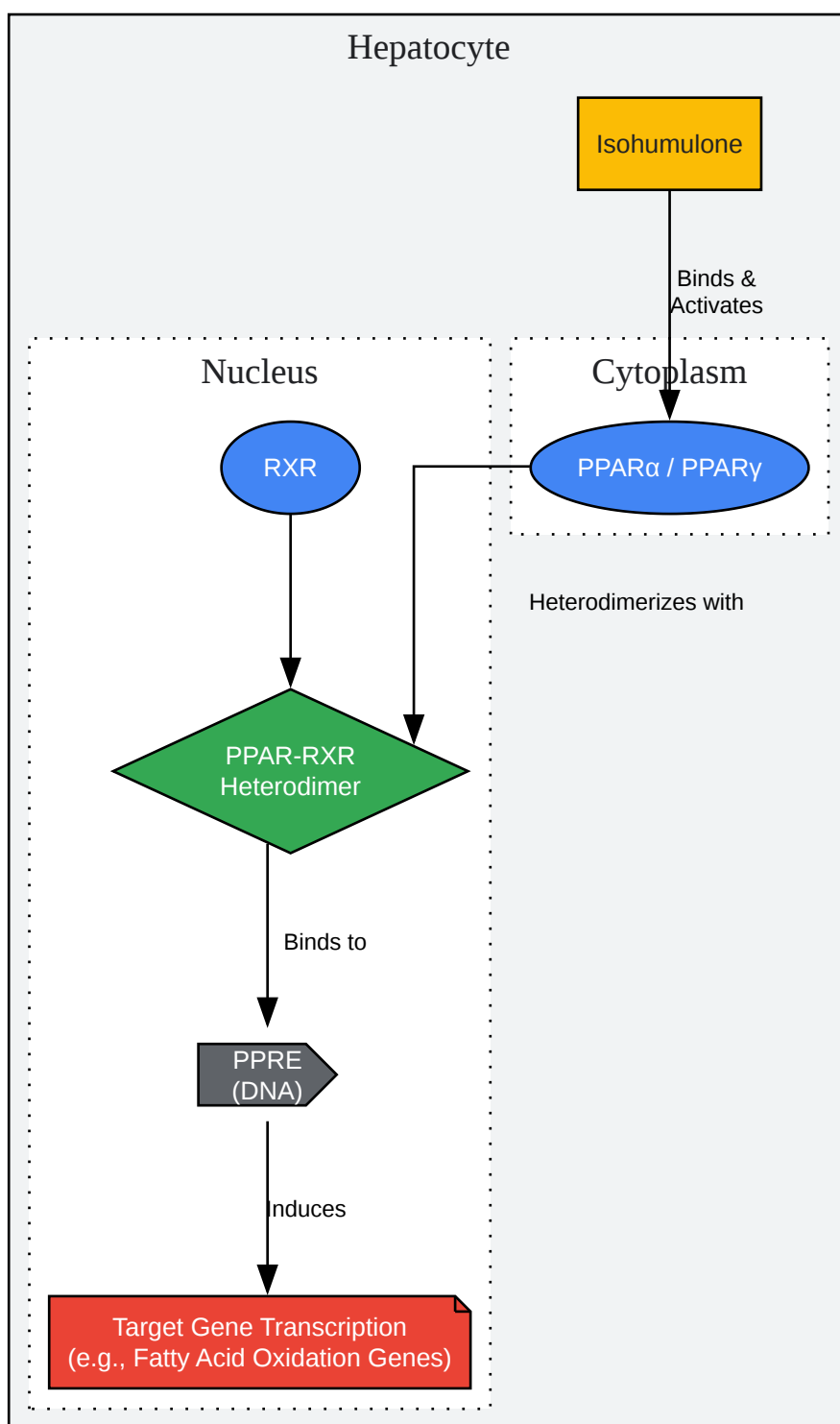
Introduction

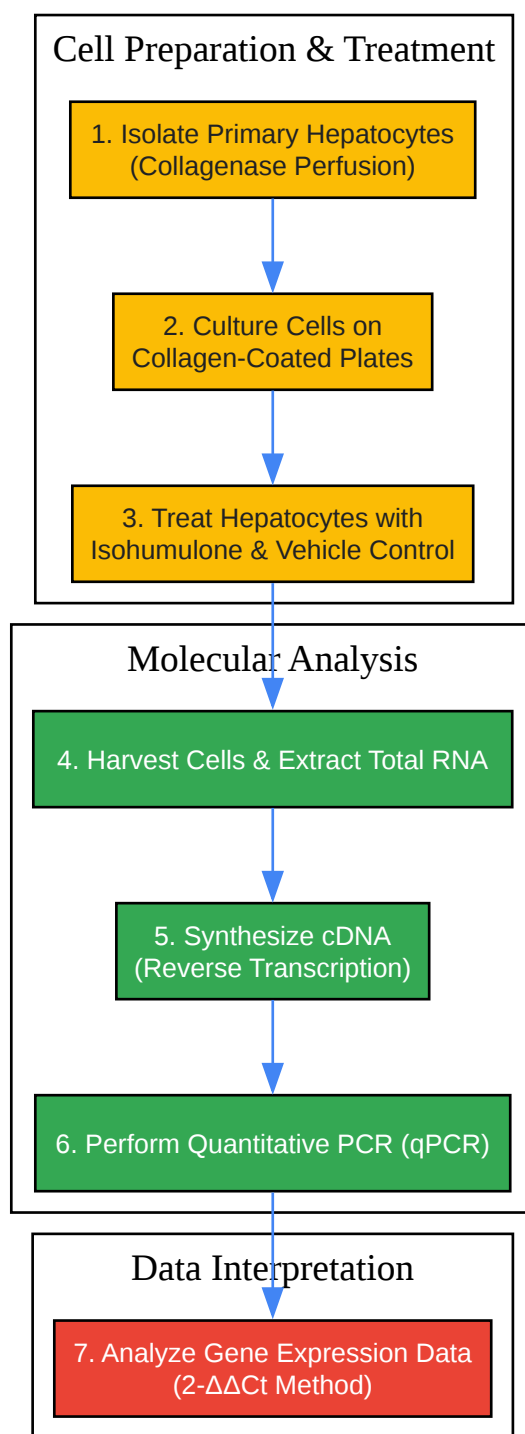
Isohumulones, the primary bitter compounds derived from hops (*Humulus lupulus*) and found in beer, have emerged as potent modulators of metabolic pathways within the liver.^{[1][2]} These compounds have been demonstrated to influence glucose and lipid metabolism, primarily through the activation of nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).^{[1][2][3]} Specifically, **isohumulones** act as agonists for both PPAR α and PPAR γ , transcription factors that are critical regulators of energy homeostasis.^{[2][3]} Activation of these receptors in hepatocytes leads to a cascade of gene expression changes, significantly impacting fatty acid metabolism and presenting a therapeutic potential for conditions like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.^{[3][4]} This document provides an overview of the signaling pathway, quantitative gene expression data, and detailed protocols for studying the effects of **isohumulone** in primary hepatocytes.

Signaling Pathway: PPAR Activation by Isohumulone

Isohumulones exert their effects on gene expression in hepatocytes by activating the PPAR signaling pathway. Upon entering the hepatocyte, **isohumulone** binds to and activates PPAR α and PPAR γ . These activated receptors then form a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known

as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation.[1][5]





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